Diallyl diglycolate

Description

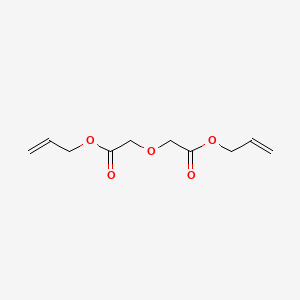

Diallyl diglycolate (CAS 142-22-3), chemically known as 2,5,8,10-tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, is a carbonate ester with the molecular formula C₁₂H₁₈O₇ . Its structure includes two allyl groups bonded to a diglycolate backbone, as represented by the SMILES notation O(C(OCC=C)=O)CCOCCOC(OCC=C)=O . This compound is distinct from sulfur-containing diallyl derivatives (e.g., diallyl sulfide, disulfide, trisulfide) due to its oxygen-rich carbonate functional groups.

Properties

CAS No. |

5441-63-4 |

|---|---|

Molecular Formula |

C10H14O5 |

Molecular Weight |

214.21 g/mol |

IUPAC Name |

prop-2-enyl 2-(2-oxo-2-prop-2-enoxyethoxy)acetate |

InChI |

InChI=1S/C10H14O5/c1-3-5-14-9(11)7-13-8-10(12)15-6-4-2/h3-4H,1-2,5-8H2 |

InChI Key |

OUJKULZFRNPRHO-UHFFFAOYSA-N |

SMILES |

C=CCOC(=O)COCC(=O)OCC=C |

Canonical SMILES |

C=CCOC(=O)COCC(=O)OCC=C |

Other CAS No. |

5441-63-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structure and Functional Groups

| Compound | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| Diallyl Diglycolate | C₁₂H₁₈O₇ | Carbonate ester, allyl | Two allyl groups linked via diglycolate |

| Diallyl Sulfide (DAS) | C₆H₁₀S | Thioether | Single sulfur atom between allyl groups |

| Diallyl Disulfide (DADS) | C₆H₁₀S₂ | Disulfide | Two sulfur atoms bridging allyl groups |

| Diallyl Trisulfide (DATS) | C₆H₁₀S₃ | Trisulfide | Three sulfur atoms in the chain |

| Diallyl Carbonate | C₇H₁₀O₃ | Carbonate ester | Single carbonate group with allyl substituents |

Key Insight : Unlike sulfur-based diallyl compounds, this compound lacks sulfur atoms and instead features ether and ester linkages, which influence its reactivity and applications .

Stability and Degradation

- Diallyl Trisulfide (DATS) : Degrades into diallyl disulfide (DADS) and diallyl tetrasulfide under thermal stress (100°C for 15 minutes) .

- This compound: No direct stability data are provided in the evidence, but its ester groups may confer hydrolytic sensitivity compared to the robust S–S bonds in sulfides .

Sulfur-Containing Diallyl Compounds:

- Anticancer Effects: DAS and DADS inhibit chemically induced colon and esophageal cancers in rodent models by upregulating glutathione S-transferase activity, which detoxifies carcinogens . DATS demonstrates potent bioactivity, including anti-inflammatory and antioxidant properties .

- Fumigant Toxicity :

This compound:

- No biological activity data are provided in the evidence.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.